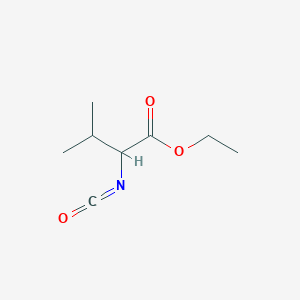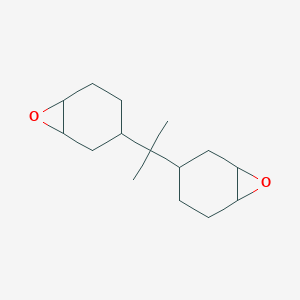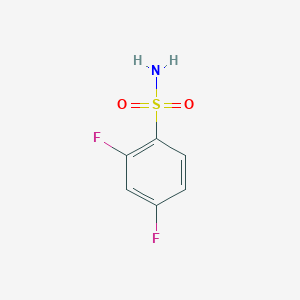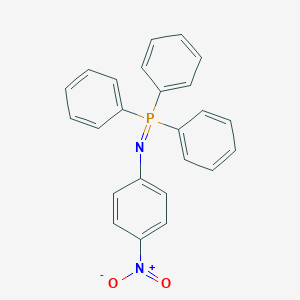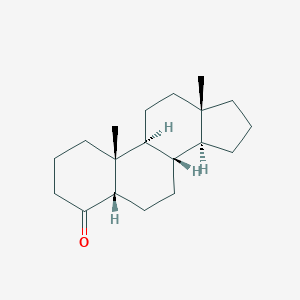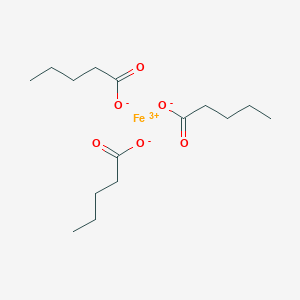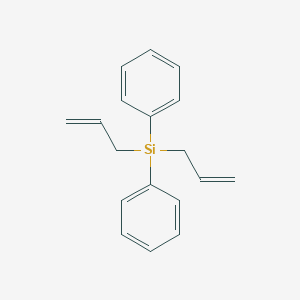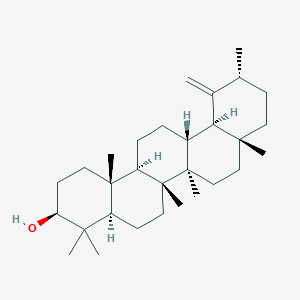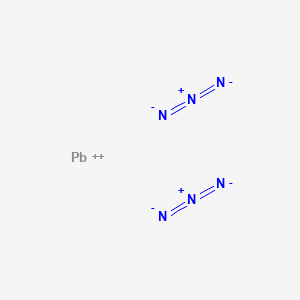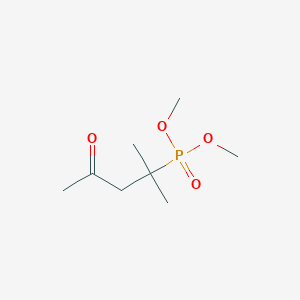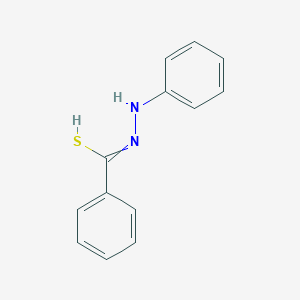![molecular formula C10H16N2O4 B083697 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate CAS No. 14205-40-4](/img/structure/B83697.png)
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate, also known as ABEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. ABEI is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems.
作用机制
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate works by reacting with ROS and NO to form a fluorescent product. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and ROS is mediated by the formation of a dioxetane intermediate, which undergoes a chemiluminescent reaction to produce light. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and NO is mediated by the formation of a nitroso derivative, which also produces light upon excitation.
生化和生理效应
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been shown to be a highly sensitive and specific probe for the detection of ROS and NO in biological systems. The use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has led to the discovery of new signaling pathways and the elucidation of the role of ROS and NO in various physiological processes. 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has also been used to monitor the efficacy of antioxidant and anti-inflammatory agents in vivo.
实验室实验的优点和局限性
The advantages of using 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate include its high sensitivity and specificity for ROS and NO detection, its ease of use, and its compatibility with various biological systems. However, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has some limitations, including its potential toxicity at high concentrations, its susceptibility to interference from other fluorescent probes, and its limited ability to detect specific ROS and NO species.
未来方向
There are several future directions for the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in biochemical research. These include the development of new derivatives of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with improved sensitivity and selectivity for specific ROS and NO species, the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in high-throughput screening assays for the discovery of new drugs, and the application of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in clinical settings for the diagnosis and monitoring of diseases. Additionally, the combination of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with other imaging techniques such as confocal microscopy and electron microscopy could provide a more comprehensive understanding of the role of ROS and NO in biological systems.
Conclusion
In conclusion, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is a promising fluorescent probe that has the potential to revolutionize the field of biochemical research. Its ability to detect ROS and NO with high sensitivity and specificity makes it a valuable tool for understanding the underlying mechanisms of various diseases. However, more research is needed to fully realize the potential of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and to address its limitations.
合成方法
The synthesis of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate involves the reaction of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl chloride with (Z)-3-aminobut-2-enoic acid in the presence of a base such as triethylamine. The resulting product is a yellow powder that is soluble in water and organic solvents.
科学研究应用
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been used extensively in biochemical research as a fluorescent probe for the detection of ROS and NO. ROS and NO are important signaling molecules that play a role in various physiological processes such as cell signaling, immune response, and regulation of vascular tone. The detection of ROS and NO is crucial for understanding the underlying mechanisms of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
CAS 编号 |
14205-40-4 |
|---|---|
产品名称 |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3/b7-5-,8-6- |
InChI 键 |
XKZRFLCEABGXJI-SFECMWDFSA-N |
手性 SMILES |
C/C(=C/C(=O)OCCOC(=O)/C=C(\N)/C)/N |
SMILES |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
规范 SMILES |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
其他 CAS 编号 |
14205-40-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



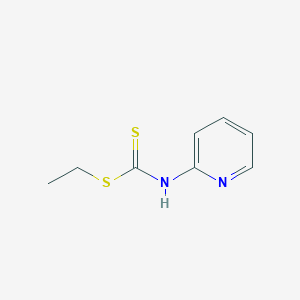
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
